molecular formula C21H20N4O4 B11022848 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11022848
M. Wt: 392.4 g/mol
InChI Key: RCGBUKRHVBECEV-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone moiety and an isoindoline moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate amines to form the quinazolinone core. This is followed by further functionalization to introduce the isoindoline moiety.

For example, a green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, using two green chemistry approaches: utilization of deep eutectic solvents (DES) and microwave-induced synthesis . This approach can be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, would be beneficial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone moiety could yield quinazoline-2,4-dione derivatives, while reduction of the isoindoline moiety could produce isoindoline-1-ol derivatives.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used to study the biological activities of quinazolinone derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound may have potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The isoindoline moiety may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to its combination of quinazolinone and isoindoline moieties, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C21H20N4O4/c1-29-9-8-25-12-22-17-7-6-13(10-16(17)21(25)28)23-19(26)11-18-14-4-2-3-5-15(14)20(27)24-18/h2-7,10,12,18H,8-9,11H2,1H3,(H,23,26)(H,24,27)

InChI Key

RCGBUKRHVBECEV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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